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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544

For Researchers, Scientists, and Drug Development Professionals

GS-462808 is a late sodium current inhibitor (late INa) that was under preclinical development
for cardiovascular indications. As a selective inhibitor of the cardiac Nav1.5 channel's late
current, it represented a potential therapeutic approach for conditions such as arrhythmia and
angina. Despite promising initial data, its development was discontinued due to adverse
findings in toxicology studies. This guide provides a comprehensive summary of the available
early preclinical data on GS-462808, including its mechanism of action, in vitro potency and
selectivity, and the toxicological findings that led to its cessation.

Core Data Summary

The following tables summarize the key quantitative preclinical data for GS-462808, primarily

focusing on its in vitro activity and selectivity.

Table 1: In Vitro Potency of GS-462808

Parameter Value Description

Half-maximal inhibitory
o concentration for the late
IC50 for Late INa Inhibition 1.9 uM ) ]
sodium current mediated by

the Nav1.5 channel.
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Table 2: In Vitro Selectivity of GS-462808

Parameter Value Description

Percentage of inhibition of the
Inhibition of Early INa at 10 pM  10% peak (early) sodium current at

a concentration of 10 pM.

Percentage of inhibition of the

I peak current of the neuronal
Inhibition of Navl.1 Peak

Current

8% sodium channel isoform
Navl.1, indicating cardiac

isoform selectivity.

Mechanism of Action

GS-462808 is a selective inhibitor of the late sodium current (late INa) in cardiomyocytes.[1]
Under normal physiological conditions, the late INa is a small, sustained sodium current that
flows during the plateau phase of the cardiac action potential. However, in pathological
conditions such as myocardial ischemia, this current can be enhanced, leading to intracellular
sodium and calcium overload, which can in turn trigger arrhythmias. By selectively inhibiting
this late current, GS-462808 was designed to mitigate these pathological effects without
significantly affecting the peak sodium current responsible for the normal upstroke of the action
potential.
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Figure 1: Mechanism of action of GS-462808 in myocardial ischemia.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15494544?utm_src=pdf-body-img
https://www.benchchem.com/product/b15494544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of GS-462808 are not publicly
available in their entirety. The following descriptions are based on standard methodologies
used for similar compounds and information inferred from available abstracts.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of GS-462808 on sodium channel currents were likely determined
using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells stably
expressing the human Nav1l.5 channel.

Objective: To determine the IC50 of GS-462808 for the late sodium current and its effect on the
peak sodium current.

Methodology Outline:

o Cell Culture: HEK293 cells expressing the SCN5A gene (encoding the a-subunit of the
Nav1l.5 channel) are cultured under standard conditions.

» Electrophysiological Recording:

o

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

o Cells are perfused with an extracellular solution, and the recording pipette is filled with an
intracellular solution.

o A specific voltage protocol is applied to elicit both peak and late sodium currents. This
typically involves a depolarization step from a holding potential (e.g., -120 mV) to a test
potential (e.g., -20 mV).

o The late sodium current may be enhanced by an opener such as anemone toxin Il (ATX-I11)
to facilitate measurement.

e Drug Application: GS-462808 is applied at various concentrations to the extracellular solution
to determine its effect on the sodium currents.
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» Data Analysis: The peak and late sodium currents are measured before and after drug
application. The concentration-response curve for the inhibition of the late current is plotted
to calculate the IC50 value.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare HEK293 cells expressing Nav1.5

Establish whole-cell patch-clamp configuration

Apply voltage protocol to elicit INa

Record baseline peak and late INa

Apply GS-462808 at various concentrations

Record peak and late INa post-drug

Y

Analyze data and determine IC50

Click to download full resolution via product page

Figure 2: Experimental workflow for in vitro electrophysiology.
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In Vivo Toxicology: Acute Rat Study

The development of GS-462808 was halted due to the observation of liver lesions in a 7-day

rat toxicology study.[2]
Objective: To assess the safety and tolerability of GS-462808 following repeated dosing in rats.

Methodology Outline:

Animal Model: Male and female Sprague-Dawley rats are typically used.

e Dosing: GS-462808 is administered daily for 7 days, likely via oral gavage. Multiple dose
groups are used, including a vehicle control group and at least three dose levels of the test
compound.

o Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body
weight and food consumption are monitored regularly.

» Clinical Pathology: Blood samples are collected at the end of the study for hematology and
clinical chemistry analysis, including markers of liver function (e.g., ALT, AST, ALP, bilirubin).

» Necropsy and Histopathology: At the end of the 7-day period, a full necropsy is performed.
The liver and other organs are weighed and examined for gross abnormalities. Tissues are
collected and preserved for microscopic histopathological examination.
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Figure 3: Workflow for the 7-day rat toxicology study.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15494544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

GS-462808 demonstrated a promising in vitro profile as a selective inhibitor of the late sodium
current. However, the preclinical development of GS-462808 was terminated due to the finding
of liver toxicity in a 7-day rat study. This case highlights the critical role of comprehensive
toxicological evaluation in the early stages of drug development. While the specific details of all
preclinical experiments are not fully public, this guide provides a summary of the key available
data and likely methodologies employed in the evaluation of GS-462808.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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